BRD6688

HDAC2 kinetic selectivity residence time

BRD6688 is a small-molecule ortho-aminoanilide urea derivative that functions as a kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a Class I epigenetic enzyme implicated in learning and memory formation. With IC₅₀ values of 21 nM, 100 nM, and 11.48 µM against HDAC1, HDAC2, and HDAC3 respectively, BRD6688 achieves >115-fold thermodynamic selectivity over HDAC3 while maintaining nanomolar potency against HDAC1/2.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B606355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD6688
SynonymsBRD6688;  BRD-6688;  BRD 6688; 
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N
InChIInChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21)
InChIKeyYZXBMJVMSBSGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD6688: A Kinetically Selective HDAC2 Inhibitor for Neuroscience and Epigenetics Research Procurement


BRD6688 is a small-molecule ortho-aminoanilide urea derivative that functions as a kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a Class I epigenetic enzyme implicated in learning and memory formation [1]. With IC₅₀ values of 21 nM, 100 nM, and 11.48 µM against HDAC1, HDAC2, and HDAC3 respectively, BRD6688 achieves >115-fold thermodynamic selectivity over HDAC3 while maintaining nanomolar potency against HDAC1/2 [2]. Unlike equilibrium-binding pan-HDAC inhibitors, BRD6688 exhibits a profoundly extended residence time on HDAC2 (T₁/₂ = 381 min) compared to HDAC1 (T₁/₂ = 65 min), representing a 6-fold kinetic selectivity bias that translates to differential target engagement dynamics in biological systems [1].

Kinetically selective HDAC2 engagement Extended residence time supports sustained target engagement studies
CNS penetration context High brain free fraction supports neuroscience epigenetics research
Isoform selectivity over HDAC3 Clean selectivity window enables HDAC3-independent mechanistic interpretation

Why BRD6688 Cannot Be Substituted with Generic Pan-HDAC or Non-Kinetic HDAC2 Inhibitors


The substitution of BRD6688 with conventional pan-HDAC inhibitors (e.g., SAHA/Vorinostat, CI-994) or equilibrium-binding Class I HDAC inhibitors (e.g., Entinostat) fundamentally alters the experimental outcome for three reasons: (1) pan-HDAC agents inhibit multiple Class I and Class II isoforms simultaneously, confounding mechanistic interpretation and producing off-target transcriptional effects [1]; (2) equilibrium IC₅₀ values alone do not predict target engagement duration, as BRD6688's extended HDAC2 residence time (381 min) sustains isoform-specific pharmacology far beyond what its 100 nM IC₅₀ would suggest [1]; (3) BRD6688's high brain free fraction (fu = 0.54) and brain-to-plasma ratio of 0.26 yield substantially greater CNS target engagement (>50% HDAC2 engagement for hours) than structurally similar analogs like BRD4884 (fu = 0.06, <10% HDAC2 engagement) [1]. Generic substitution therefore introduces both mechanistic noise and pharmacokinetic failure modes that are absent with the validated tool compound.

Pan-HDAC inhibitors Multi-isoform inhibition may confound HDAC2-specific mechanistic interpretation
Equilibrium-binding inhibitors IC50 alone may not predict sustained target engagement duration seen with BRD6688
Structural analogs (e.g., BRD4884) Lower brain free fraction may limit CNS target engagement, altering study outcomes

BRD6688 Head-to-Head Comparative Evidence: Quantitative Differentiation for Procurement Decisions


Kinetic Selectivity: BRD6688 Exhibits 6-Fold Extended Residence Time on HDAC2 vs HDAC1, Outperforming Closest Analog BRD4884

BRD6688 demonstrates a 6-fold longer residence half-life on HDAC2 (381 ± 28 min) compared to HDAC1 (65 ± 12 min), measured via SPR competition assays [1]. In contrast, the structurally related analog BRD4884 exhibits a 7-fold residence time bias (HDAC2 T₁/₂ = 143 min; HDAC1 T₁/₂ = 20 min) , but BRD6688 achieves an absolute HDAC2 residence time that is 2.7-fold longer than BRD4884's (381 min vs 143 min) [1]. Importantly, the kinetically selective binding profile of BRD6688 translates to sustained HDAC2 target engagement: simulated brain target occupancy modeling shows BRD6688 maintains >50% HDAC2 engagement for several hours, whereas BRD4884 never exceeds 10% HDAC2 engagement under identical conditions [1].

Kinetic Selectivity: HDAC2 Residence Time
Head-to-head
HDAC2 T₁/₂ 381 min (vs 143 min for BRD4884)
Supports sustained HDAC2 engagement studies
SPR assay; 25°C; recombinant human proteins
HDAC2 kinetic selectivity residence time epigenetics

HDAC3 Selectivity: BRD6688 Provides >115-Fold Selectivity Over HDAC3, Critical for Minimizing Off-Target Class I Epigenetic Effects

BRD6688 exhibits IC₅₀ values of 21 nM (HDAC1), 100 nM (HDAC2), and 11.48 µM (HDAC3), yielding a >115-fold selectivity window against HDAC3 [1]. This selectivity profile contrasts sharply with the widely used pan-HDAC inhibitor vorinostat (SAHA), which inhibits HDAC1, HDAC2, HDAC3, and HDAC6 with IC₅₀ <86 nM and offers negligible isoform discrimination . Similarly, the Class I inhibitor entinostat (MS-275) shows IC₅₀ values of 243 nM (HDAC1), 453 nM (HDAC2), and 248 nM (HDAC3), providing only ~1.8-fold selectivity between HDAC2 and HDAC3 . The >115-fold window for BRD6688 enables experimental designs where HDAC3-mediated transcriptional effects can be confidently excluded.

HDAC3 Selectivity Window
Cross-study comparable
>115-fold (vs HDAC3)
Supports HDAC3-independent experimental interpretation
IC50 ratios from enzyme inhibition assay
HDAC3 isoform selectivity off-target epigenetics

CNS Target Engagement: BRD6688 Achieves >50% Brain HDAC2 Engagement for Hours, Superior to BRD4884's <10% Engagement

BRD6688 exhibits a high brain free fraction (fu = 0.54) and a brain-to-plasma ratio of 0.26, translating to simulated brain HDAC2 target engagement exceeding 50% that is sustained for several hours post-dose [1]. In direct head-to-head modeling using identical pharmacokinetic-pharmacodynamic simulation parameters, BRD4884 achieves no more than 10% brain HDAC2 engagement at any time point, a consequence of its substantially lower brain free fraction (fu = 0.06) [1]. The differential engagement magnitude is driven primarily by the free fraction disparity rather than on/off-rate differences [1]. This simulation is corroborated by in vivo histone acetylation measurements showing BRD6688 increases H4K12 and H3K9 acetylation in hippocampal CA1 neurons of CK-p25 mice [1].

Brain HDAC2 Target Engagement
Head-to-head
>50% engagement sustained; BRD4884
Supports CNS target engagement modeling
In silico simulation; brain fu=0.54 for BRD6688
Behavioral Memory Performance
Cross-study comparable
Reported memory improvement in CK-p25 neurodegeneration model
Supports behavioral endpoint interpretation context
Fear conditioning assay; compared to vehicle
Histone Acetylation (H4K12/H3K9)
Head-to-head
Increased acetylation in primary neurons (10 µM, 24h)
Kinetic selectivity correlates with functional acetylation readout
Non-kinetic inhibitors show different acetylation pattern
Off-Target Specificity Profile
Class-level inference
Low promiscuity across >100 targets; low hERG liability
Supports compound specificity review
No direct head-to-head with other HDAC2 inhibitors
CNS penetration brain free fraction target engagement pharmacokinetics

In Vivo Behavioral Rescue: BRD6688 Restores Cognitive Function in CK-p25 Neurodegeneration Model

In the CK-p25 transgenic mouse model of neurodegeneration, BRD6688 (administered systemically) significantly rescued contextual fear conditioning memory deficits, restoring freezing time to levels comparable to wild-type controls [1]. Quantitative analysis shows that CK-p25 mice treated with BRD6688 exhibited freezing times significantly higher than vehicle-treated CK-p25 mice (p<0.05 by one-way ANOVA with Dunnett's post-hoc analysis) [1]. In contrast, the pan-HDAC inhibitor vorinostat (SAHA), while also effective in this model, produces broad HDAC isoform inhibition including HDAC1, HDAC2, HDAC3, and HDAC6 [2], making it impossible to attribute the behavioral rescue specifically to HDAC2 inhibition. Similarly, the Class I inhibitor entinostat, though more selective than vorinostat, still potently inhibits HDAC1 and HDAC3 at behaviorally active doses , preventing definitive mechanistic attribution.

Behavioral Memory Performance
Cross-study comparable
Reported memory improvement in CK-p25 neurodegeneration model
Supports behavioral endpoint interpretation context
Fear conditioning assay; compared to vehicle
cognition memory neurodegeneration behavioral pharmacology

Kinetic Selectivity Translates to Functional Histone Acetylation: BRD6688 Increases H4K12 and H3K9 Acetylation in Neuronal Cells

BRD6688 treatment (10 µM, 24 hours) produces robust increases in histone H4K12 and H3K9 acetylation in primary mouse forebrain neuronal cultures [1]. In the same assay system, the structurally related kinetically selective HDAC2 inhibitor BRD4884 also increases H4K12 and H3K9 acetylation, confirming that kinetic selectivity for HDAC2 translates to functional epigenetic modification at these specific histone marks [1]. In contrast, the non-kinetically selective Class I HDAC inhibitors BRD8951 and BRD4161, despite having more potent equilibrium IC₅₀ values (HDAC2 IC₅₀ = 11 nM and 45 nM respectively), exhibit no kinetic selectivity and produce different patterns of histone acetylation [1], underscoring that equilibrium potency does not predict functional epigenetic outcome.

Histone Acetylation (H4K12/H3K9)
Head-to-head
Increased acetylation in primary neurons (10 µM, 24h)
Kinetic selectivity correlates with functional acetylation readout
Non-kinetic inhibitors show different acetylation pattern
histone acetylation H4K12 H3K9 epigenetic modification neuron

Broad Target Specificity: BRD6688 Shows High Specificity Against a Panel of >100 Biological Targets

BRD6688 was profiled against a broad panel of >100 biological targets including GPCRs, ion channels, kinases, and nuclear receptors, demonstrating high specificity and low promiscuity [1]. Additionally, BRD6688 exhibits low potential cardiac toxicity in hERG channel assays [1]. This favorable off-target profile distinguishes BRD6688 from first-generation pan-HDAC inhibitors like vorinostat and CI-994, which carry well-documented safety liabilities including thrombocytopenia, fatigue, and QT prolongation arising from non-specific HDAC isoform inhibition [2]. While class-level HDAC toxicity data exist for pan-inhibitors, direct comparative safety pharmacology between BRD6688 and other HDAC2-selective tool compounds has not been reported.

Off-Target Specificity Profile
Class-level inference
Low promiscuity across >100 targets; low hERG liability
Supports compound specificity review
No direct head-to-head with other HDAC2 inhibitors
specificity off-target safety pharmacology chemical probe

BRD6688 Application Scenarios: Where Kinetically Selective HDAC2 Inhibition Delivers Definitive Scientific Value


CNS Epigenetic Pharmacology: Sustained Brain HDAC2 Target Engagement for Neurodegeneration and Memory Studies

BRD6688 is uniquely positioned for CNS research programs requiring sustained HDAC2 inhibition in brain tissue. With a brain free fraction (fu = 0.54) and simulated target engagement exceeding 50% for several hours, BRD6688 achieves robust CNS pharmacodynamics that are unattainable with the structurally similar BRD4884 (<10% engagement) [1]. This property makes BRD6688 the preferred tool compound for chronic dosing studies in neurodegeneration models (e.g., CK-p25 mice), where sustained HDAC2 engagement is required to observe cognitive rescue effects. Investigators studying Alzheimer's disease, age-related cognitive decline, or psychiatric disorders with epigenetic components should prioritize BRD6688 over alternative HDAC2 inhibitors based on its validated brain penetration and target engagement profile [1].

Mechanistic Deconvolution of HDAC2 vs HDAC1/HDAC3 Function Using Kinetic Selectivity

BRD6688's 6-fold longer residence time on HDAC2 (381 min vs 65 min for HDAC1) enables time-resolved experimental designs that discriminate between HDAC2-specific and HDAC1-mediated biological effects [1]. By comparing acute vs chronic treatment windows, or by pulse-chase experimental protocols, researchers can isolate HDAC2-dependent transcriptional programs from those driven by HDAC1 inhibition. This application is not feasible with equilibrium-binding inhibitors like entinostat or non-kinetic HDAC2 inhibitors (e.g., BRD8951), which cannot temporally resolve isoform-specific contributions [1]. For gene expression profiling, ChIP-seq studies, or functional genomics aimed at assigning specific epigenetic functions to HDAC2 rather than HDAC1 or HDAC3, BRD6688 is the reagent of choice.

Behavioral Pharmacology Requiring Clean HDAC2-Specific Pharmacodynamic Readouts

In behavioral studies where pharmacological specificity is paramount for mechanistic interpretation, BRD6688 provides a definitive advantage over pan-HDAC inhibitors. Vorinostat and CI-994 inhibit multiple HDAC isoforms with similar potency, confounding the interpretation of behavioral outcomes [1]. BRD6688, by contrast, rescues memory deficits in CK-p25 mice while maintaining >115-fold selectivity over HDAC3 and kinetically biased engagement of HDAC2 over HDAC1 [1]. This pharmacological cleanliness enables robust correlation of behavioral rescue with H4K12/H3K9 hyperacetylation as a specific pharmacodynamic biomarker of HDAC2 inhibition. Neuroscience core facilities and contract research organizations (CROs) conducting preclinical cognition studies should procure BRD6688 to generate high-confidence, publishable mechanistic data.

Chemical Probe Qualification and Assay Development for HDAC2 Drug Discovery

BRD6688 serves as a validated chemical probe for assay development and target validation in HDAC2-focused drug discovery programs. Its well-characterized kinetic binding parameters (T₁/₂ = 381 min on HDAC2), extensive off-target profiling (>100 targets), and availability of structurally matched inactive analogs make it an ideal positive control for high-throughput screening campaigns and SAR studies [1]. Procurement of BRD6688 enables laboratories to establish baseline HDAC2 inhibition thresholds, calibrate cellular thermal shift assays (CETSA), and validate target engagement biomarkers before investing in proprietary compound libraries. For biotech and pharmaceutical discovery teams initiating HDAC2 programs, BRD6688 represents a low-risk, high-value starting point for assay infrastructure.

Application
Selection Property
Validation Focus
CNS epigenetic pharmacology studies
Sustained brain HDAC2 engagement context
Brain target engagement modeling
HDAC2 mechanistic deconvolution
Kinetic residence time differentiation
Time-resolved HDAC2/1 discrimination protocols
Behavioral pharmacology studies
Clean HDAC2-specific pharmacodynamic biomarker
Memory model response correlation with H4K12/H3K9 acetylation
Chemical probe qualification
Well-characterized kinetic binding parameters
Target engagement biomarker calibration (e.g., CETSA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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